2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
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Overview
Description
“2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” is a complex organic compound that features a combination of chromen, pyrazole, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Construction of the chromen ring: This involves a cyclization reaction of a suitable precursor, such as a hydroxyacetophenone derivative, under basic conditions.
Coupling of the pyrazole and chromen rings: This step may involve a condensation reaction using a suitable coupling agent.
Introduction of the cyanide group: This can be done via nucleophilic substitution using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Purification techniques: Crystallization, distillation, or chromatography.
Safety measures: Handling of hazardous reagents and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole groups.
Reduction: Reduction reactions can occur at the carbonyl group in the chromen ring.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxidized derivatives of the amino or pyrazole groups.
Reduction products: Reduced chromen derivatives.
Substitution products: Compounds with substituted cyanide groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which “2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” exerts its effects depends on its application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access.
Catalysis: It may act as a ligand, facilitating the formation of a catalytic complex.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-4H-chromen-3-YL cyanide: Lacks the tetrahydro group.
2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride: Contains a chloride group instead of cyanide.
Uniqueness
Structural Complexity: The combination of chromen, pyrazole, and cyanide groups.
Unique properties that may lead to novel applications in various fields.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-amino-4-(1-methyl-5-phenylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H18N4O2/c1-24-15(12-6-3-2-4-7-12)10-14(23-24)18-13(11-21)20(22)26-17-9-5-8-16(25)19(17)18/h2-4,6-7,10,18H,5,8-9,22H2,1H3 |
InChI Key |
FNZZGQXDMIXDMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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